![molecular formula C15H16ClN5 B068013 N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine CAS No. 186692-41-1](/img/structure/B68013.png)
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine
Overview
Description
“N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine” is a chemical compound with the molecular formula C15H16ClN5 . It has a molecular weight of 301.77 . This compound is used as an intermediate in the synthesis of Olomoucine, a purine derivative which inhibits cyclin-dependent kinases and induces G1 arrest .
Synthesis Analysis
The synthesis of “N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine” involves complex chemical reactions. It is an intermediate in the synthesis of Olomoucine . More detailed information about the synthesis process is not available in the retrieved sources.Molecular Structure Analysis
The molecular structure of “N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine” consists of a purine ring system and a benzene ring . The dihedral angles between the best planes of the purine ring system and the benzene ring are 89.21° and 82.14° .Physical And Chemical Properties Analysis
“N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Antitumor Agents
A series of 2,6,9-trisubstituted purine derivatives, including N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine, have been synthesized and investigated for their potential role as antitumor agents . These compounds were evaluated in vitro to determine their potential effect on cell toxicity by the MTT method and flow cytometry analysis on four cancer cells lines and Vero cells . Some of these compounds were found to be promising agents compared to a known and effective anticancer drug, etoposide, in three out of four cancer cell lines assayed with considerable selectivity .
Apoptosis-Inducing Agents
Preliminary flow cytometry data suggests that these compounds, including N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine, induce apoptosis on cancer cells . This makes them potential apoptosis-inducing agents in cancer cell lines.
Pharmacophore Modelling
The main structural requirements for the activity of these compounds for each cancer cell line were characterized with a preliminary pharmacophore model . This model identified aromatic centers, hydrogen acceptor/donor center, and a hydrophobic area. These features were consistent with the cytotoxic activity of the assayed compounds .
Synthesis of Other Compounds
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine can be used as a starting material in the synthesis of other compounds . For example, it can be used in the synthesis of 2,6,9-trisubstituted purine derivatives .
Pharmacokinetics
The compound has high GI absorption and is BBB permeant . It is also an inhibitor of several CYP enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4 . This information is crucial in understanding the compound’s potential interactions with other drugs and its overall pharmacokinetic profile.
Druglikeness and Bioavailability
The compound has a bioavailability score of 0.55 . It also has a consensus Log Po/w of 2.23, indicating its lipophilicity . These properties are important in assessing the compound’s druglikeness and potential bioavailability.
Mechanism of Action
properties
IUPAC Name |
N-benzyl-2-chloro-9-propan-2-ylpurin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5/c1-10(2)21-9-18-12-13(19-15(16)20-14(12)21)17-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQQTIIWZCVMRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444153 | |
Record name | N-BENZYL-2-CHLORO-9-ISOPROPYL-9H-PURIN-6-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
186692-41-1 | |
Record name | N-BENZYL-2-CHLORO-9-ISOPROPYL-9H-PURIN-6-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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